1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-
Description
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)- is a heterocyclic compound featuring a fused pyrrole-pyridine core. The 3-chloro substituent and phenylsulfonyl group at the 1-position are critical for its biological activity and physicochemical properties. This compound has been investigated for its role as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), where the phenylsulfonyl moiety participates in hydrogen bonding with residues like D641 in FGFR1 .
Synthesis of this compound involves sulfonylation of the pyrrolopyridine core, as evidenced by commercial availability (CAS: BD234842, C13H9ClN2O2S, 95% purity) . Modifications at the 5-position of the core are common to enhance binding affinity, as seen in derivatives designed for FGFR inhibition .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLYMKHJBYSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The initial step involves constructing the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions using appropriate precursors such as aminopyridine derivatives. A common approach utilizes 7-azaindole or 2-amino-3-chloropyridine as starting materials. The cyclization typically occurs under acidic conditions with an α-amino ketone as a reactant.
Chlorination
Once the pyrrolo[2,3-b]pyridine core is formed, chlorination introduces the chloro substituent at the desired position. Common reagents for this step include thionyl chloride or N-chlorosuccinimide (NCS). The reaction conditions often involve low temperatures to control the rate of chlorination and minimize side reactions.
Sulfonylation
The final step involves introducing the phenylsulfonyl group at the nitrogen of the pyrrolo[2,3-b]pyridine structure. This is typically achieved by reacting the core compound with phenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually conducted in solvents like dichloromethane or dimethylformamide under controlled temperatures to ensure high yields.
| Step | Reagent/Conditions | Description |
|---|---|---|
| 1 | 7-Azaindole + Tetrabutylammonium Bromide + Sodium Hydroxide in DCM | Formation of pyrrolo[2,3-b]pyridine core |
| 2 | Thionyl Chloride (SOCl₂) or NCS | Chlorination at C-4 position |
| 3 | Phenylsulfonyl Chloride + Triethylamine in DCM/DMF | Sulfonylation at N-1 position |
Example Procedure
A specific procedure for synthesizing 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been documented:
- Combine 4-chloro-7-azaindole with potassium carbonate in acetone.
- Add phenylsulfonyl chloride dropwise at low temperature (0°C).
- Stir for one hour at 0°C and then reflux for an extended period (24 hours).
Purify the crude product through column chromatography using ethyl acetate as an eluent.
To enhance yield and purity during synthesis:
- Maintain low temperatures during reagent addition to prevent decomposition.
- Utilize phase-transfer catalysts where necessary to improve reaction efficiency.
- Implement rigorous purification techniques such as column chromatography after each synthetic step.
Post-synthesis characterization is crucial for confirming the structure and purity of the compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to verify structural integrity and confirm substitution patterns.
Mass Spectrometry (MS) : Confirms molecular weight and composition.
High-Performance Liquid Chromatography (HPLC) : Assesses purity levels (>95% recommended).
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Pharmacological Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their pharmacological properties, particularly as inhibitors of phosphodiesterases (PDEs), which play a crucial role in various cellular signaling pathways.
PDE4B Inhibition
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). For instance, compounds derived from this scaffold have demonstrated significant inhibition of TNF-α release in macrophages, suggesting their utility in treating inflammatory diseases and conditions involving the central nervous system (CNS) .
Case Study:
- A specific derivative exhibited an IC50 value of approximately 0.11 μM against PDE4B, showcasing its potency and selectivity over other PDE isoforms .
Anticancer Activity
Compounds based on the pyrrolo[2,3-b]pyridine structure have also been investigated for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) by disrupting cell cycle progression .
Key Findings:
- The phenyl hydrazone derivatives derived from this scaffold exhibited superior activity compared to other heterocyclic analogs, indicating a promising avenue for developing new anticancer agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Variations in substituents on the pyrrole ring significantly affect their potency and selectivity.
| Substituent | Effect on Activity | IC50 (μM) |
|---|---|---|
| 3-Chloro-4-methylphenyl | Decreased activity | 0.5 - 1.0 |
| 4-Cyano-3,5-difluorophenyl | Improved activity | <0.11 |
| Aliphatic amides | Variable effects depending on size | 0.5 - 2.0 |
These observations highlight the importance of careful design and modification of substituents to enhance therapeutic efficacy.
Synthesis Techniques
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions that can include cyclization processes and functional group transformations. Recent advancements have streamlined these methods to improve yield and purity.
Common Synthetic Pathways:
- Cyclization of appropriate precursors under acidic or basic conditions.
- Use of coupling reactions to introduce sulfonyl groups effectively.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
a) 5-(4-Cyanophenyl)-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 757982-71-1)
- Key Differences: Replaces 3-chloro with 3-iodo and introduces a 5-(4-cyanophenyl) group.
- Impact: The larger iodine atom may enhance van der Waals interactions but reduce solubility.
- Molecular Weight : 485.297 g/mol (vs. 296.74 g/mol for the target compound) .
b) 4,5-Difluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Key Differences : Fluorine atoms at 4,5-positions and a bulky triisopropylsilyl group at 1-position.
- The silyl group enhances lipophilicity, favoring membrane permeability .
Analogues with Modified Core or Substituents
a) 3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
- Key Differences : Pyrazolyl group replaces phenylsulfonyl.
- Impact : Pyrazolyl’s nitrogen atoms enable hydrogen bonding with kinase active sites, broadening inhibition profiles (e.g., targeting MET or VEGFR2 kinases) .
b) 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Key Differences: Pyrrolo[2,3-c]pyridine core (vs. [2,3-b]) and morpholinyl-methanone substituent.
- Impact : Altered annellation shifts substituent positions, affecting binding geometry. The morpholine group improves solubility .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives, particularly the compound 3-chloro-1-(phenylsulfonyl)-, have garnered significant attention in recent years due to their diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and various biological evaluations of this compound and its derivatives.
1. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves reactions between substituted pyrroles and appropriate electrophiles. The core structure allows for various modifications that can enhance biological activity. For instance, substitutions at the 3-position have been shown to significantly influence the inhibitory potency against fibroblast growth factor receptors (FGFRs).
Table 1: Summary of Biological Activities of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR Inhibition IC50 (nM) | Cancer Cell Line Activity | Other Biological Activities |
|---|---|---|---|
| 4h | FGFR1: 7, FGFR2: 9, FGFR3: 25 | Inhibits proliferation and induces apoptosis in 4T1 cells | Migration and invasion inhibition |
| 11h | Not specified | Selective PDE4B inhibitor | Inhibits TNF-α release from macrophages |
| Unknown Derivative | Not specified | Moderate cytotoxicity against ovarian cancer cells | NAMPT inhibition |
2.1 Anticancer Activity
Research indicates that compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold exhibit potent anticancer properties. For example, compound 4h has shown remarkable FGFR inhibitory activity with IC50 values in the low nanomolar range. This compound not only inhibits cell proliferation but also induces apoptosis in breast cancer cell lines such as 4T1 and significantly reduces their migratory and invasive capabilities .
Another derivative, 11h , has been identified as a selective phosphodiesterase-4B (PDE4B) inhibitor, demonstrating potential in treating inflammatory conditions by inhibiting TNF-α release from activated macrophages . The ability of these compounds to target multiple pathways makes them promising candidates for further development in cancer therapy.
2.2 Antidiabetic Activity
Some derivatives have also been evaluated for their antidiabetic properties. Certain compounds effectively reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells without affecting circulating insulin levels. This activity is particularly relevant for developing treatments for type 2 diabetes .
Case Study: Compound 4h
In a detailed study on compound 4h , researchers found that its low molecular weight and high ligand efficiency make it an attractive lead compound for further optimization. The study involved co-crystallization with FGFR1 to elucidate the interaction mechanisms at a molecular level, revealing critical hydrogen bonding interactions that enhance its inhibitory activity .
Case Study: Compound 11h
The compound 11h was subjected to extensive SAR studies which highlighted its selectivity against PDE4B receptors while showing minimal toxicity towards non-cancerous cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
4. Conclusion
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives, particularly those with phenylsulfonyl substitutions, showcases their potential as multi-target therapeutic agents. Their ability to inhibit FGFRs and other critical pathways involved in cancer progression and inflammation positions them as significant candidates for future drug development.
Further research is warranted to explore additional modifications to enhance efficacy and selectivity while minimizing toxicity. The ongoing exploration of these compounds may lead to novel therapies for various diseases, including cancer and metabolic disorders.
Q & A
Basic Synthesis: What are the common synthetic routes for 3-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
Methodological Answer:
The synthesis typically involves sequential halogenation and sulfonylation. A representative approach includes:
N1-Protection : React 5-bromo-1H-pyrrolo[2,3-b]pyridine with NaH and phenylsulfonyl chloride in dichloromethane to introduce the sulfonyl group .
Chlorination : Use N-chlorosuccinimide (NIS) or other chlorinating agents at the 3-position. For regioselectivity, directing groups or catalysts like Pd(PPh₃)₄ may be employed .
Purification : Silica gel chromatography or recrystallization ensures purity (>95% by HPLC) .
Basic Characterization: How is the structure of 3-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine confirmed?
Methodological Answer:
Key analytical techniques include:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and compare to literature .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 307.02) .
- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N, S percentages .
Advanced Synthesis: How can regioselectivity be improved during chlorination or functionalization?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : Install electron-withdrawing groups (e.g., nitro) at the 5-position to direct electrophilic substitution to the 3-position .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to selectively functionalize positions 3 or 5 .
- Temperature Control : Low-temperature reactions (0–5°C) minimize side reactions during sulfonylation .
Advanced Biological Activity: What is the role of 3-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in kinase inhibition?
Methodological Answer:
This compound acts as a FGFR inhibitor (Fibroblast Growth Factor Receptor):
- Activity Profiling : Test against FGFR1–4 isoforms via kinase assays (IC₅₀ values <50 nM for FGFR1/2). Substituents at the 5-position (e.g., trifluoromethyl) enhance potency by forming hydrogen bonds with Gly485 .
- Cellular Assays : Evaluate anti-proliferative effects in 4T1 breast cancer cells using MTT assays. Apoptosis induction is confirmed via Annexin V/PI staining .
Advanced Data Analysis: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
Address discrepancies through:
- Assay Standardization : Normalize protocols (e.g., ATP concentration, incubation time) to minimize variability .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry (e.g., chloro vs. bromo substitution) .
- Meta-Analysis : Compare datasets using tools like PCA (Principal Component Analysis) to identify outlier studies .
Advanced Functional Group Impact: How does the phenylsulfonyl group influence reactivity and bioactivity?
Methodological Answer:
The phenylsulfonyl group:
- Enhances Stability : Protects the pyrrolo N-atom from oxidation during reactions .
- Modulates Solubility : Increases logP (lipophilicity), improving membrane permeability in cellular assays .
- Affords Steric Hindrance : Directs electrophilic substitutions away from the sulfonamide group, favoring 3-position reactivity .
Alternative Synthetic Routes: Are there non-traditional methods to introduce the chloro substituent?
Methodological Answer:
Alternative strategies include:
- Radical Chlorination : Use AIBN (azobisisobutyronitrile) with CCl₄ under UV light for radical-mediated chlorination .
- Metal-Free Halogenation : Employ HCl/H₂O₂ in acetic acid for eco-friendly chlorination .
- Late-Stage Functionalization : Apply C–H activation using directing groups like pyridine-2-yl .
Solubility Challenges: What solvents are optimal for biological testing of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
